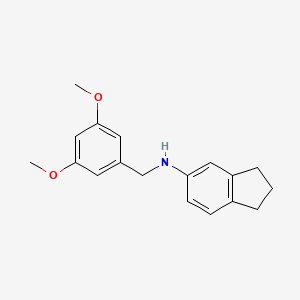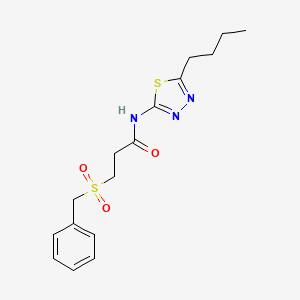![molecular formula C16H18ClN3O2S B5027691 N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5027691.png)
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide, also known as CMPTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMPTB is a selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. In
作用机制
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide is a selective inhibitor of CK2, a protein kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and differentiation. CK2 is overexpressed in various cancers and has been implicated in the development and progression of cancer. This compound inhibits CK2 activity by binding to the ATP-binding site of the enzyme, preventing its phosphorylation activity. By inhibiting CK2 activity, this compound can disrupt various cellular processes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the inhibition of inflammation. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to inhibit inflammation by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has several advantages for use in lab experiments. It is a highly selective inhibitor of CK2, making it suitable for studying the role of CK2 in various cellular processes. This compound has also been optimized for high purity and yield, making it suitable for use in biochemical assays. However, this compound has some limitations for use in lab experiments. It is a synthetic compound, and its synthesis can be time-consuming and costly. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
未来方向
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide. One direction is the development of this compound-based therapeutics for the treatment of cancer, neurodegenerative disorders, and inflammation. Another direction is the study of CK2 inhibitors in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, the study of CK2 inhibitors in various preclinical models of disease can provide valuable insights into the role of CK2 in disease development and progression. Overall, the study of this compound and CK2 inhibitors has the potential to lead to the development of novel therapeutics for the treatment of various diseases.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3-chloro-4-methoxyaniline, 6-methyl-4-pyrimidinethiol, and 2-bromo-3-methylbutyric acid. The reaction proceeds through several steps, including the formation of an intermediate product, followed by purification and isolation of the final product. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications. CK2 plays a crucial role in various cellular processes, and its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for the development of therapeutics targeting CK2. This compound has been tested in various preclinical models of cancer, neurodegenerative disorders, and inflammation, with promising results.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-4-14(23-15-7-10(2)18-9-19-15)16(21)20-11-5-6-13(22-3)12(17)8-11/h5-9,14H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNDRWWIVFGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)SC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[1-(1,3-benzothiazol-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027618.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5027622.png)

![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)

![4-chloro-3-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B5027658.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)
![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)


![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)

